molecular formula C9H14N2 B13046996 (1R)-1-Phenylpropane-1,3-diamine

(1R)-1-Phenylpropane-1,3-diamine

Cat. No.: B13046996
M. Wt: 150.22 g/mol
InChI Key: PLDPCRJUQLPMNU-SECBINFHSA-N
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Description

(1R)-1-Phenylpropane-1,3-diamine is a chiral diamine compound that serves as a valuable intermediate in organic synthesis and pharmaceutical research. As a building block, it can be used in the construction of complex molecules, including heterocyclic compounds and ligands for catalysis . Chiral diamines of this type are often employed in the development of active pharmaceutical ingredients (APIs) due to their ability to impart stereochemistry, which can be critical for a drug's biological activity and pharmacokinetic profile . The (1R)-enantiomer provides a specific stereochemical handle for researchers aiming to create single-enantiomer final compounds. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the relevant safety data sheet (SDS) and handle this material using appropriate laboratory practices.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-phenylpropane-1,3-diamine

InChI

InChI=1S/C9H14N2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1

InChI Key

PLDPCRJUQLPMNU-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCN)N

Canonical SMILES

C1=CC=C(C=C1)C(CCN)N

Origin of Product

United States

Preparation Methods

Resolution of Racemic Precursors via Chiral Salt Formation

One established approach involves starting from racemic alcohol intermediates, which are converted into diastereomeric salts using chiral amines. The process includes:

  • Acylation of racemic alcohols with phthalic anhydride in the presence of a base to form racemic phthalic semiesters.
  • Resolution of these semiesters by reaction with chiral amines (e.g., (S)- or (R)-1-phenylethylamine) to form diastereomeric salts.
  • Isolation of the enantiomerically pure phthalic semiester by selective crystallization.
  • Subsequent reaction with amines under catalytic conditions (iodide exchange or phase transfer catalysis) to yield enantiomerically pure 3-hydroxy-3-arylpropylamines, precursors to the diamine.

This method emphasizes the use of chiral amines for resolution and catalytic substitution to introduce the amino groups while preserving stereochemistry.

Catalytic Hydrogenation of Nitro- or Oxime Intermediates

A highly efficient and scalable method involves catalytic hydrogenation of nitro or oxime derivatives of phenylpropanediol intermediates:

  • Starting from syn-2-nitro-1,3-diol derivatives, catalytic hydrogenation using Raney nickel in a continuous-flow microreactor achieves rapid conversion to syn-2-amino-1,3-diol with high yield (~93%).
  • The continuous-flow process significantly reduces reaction time (from 36 hours batch to 5 minutes flow) and allows for large-scale production.
  • Optimal conditions include Raney Ni catalyst, 25 °C, 10 bar hydrogen pressure, and a solvent mixture of 3% acetic acid in methanol.
  • Reaction kinetics and activation energy have been characterized, confirming the process's efficiency and reproducibility.

This method is notable for its operational simplicity, scalability, and high stereoselectivity, making it suitable for industrial applications.

Reduction of Oximes Derived from 1-Phenyl-1-hydroxy-2-propanone

Another approach focuses on the synthesis of optically active amino alcohols (which can be further transformed into diamines) via oxime intermediates:

  • Reaction of 1-phenyl-1-hydroxy-2-propanone with hydroxylamine salts (hydrochloride, hydrobromide, sulfate, or orthophosphate) in the presence of bases such as sodium hydroxide or sodium carbonate forms the corresponding oxime.
  • The oxime is then reduced using a finely divided nickel-aluminum alloy catalyst, with an aluminum to nickel ratio between 1.5 and 5.0.
  • The reduction is carried out in aqueous base solutions at temperatures between 0 °C and 30 °C.
  • The product, optically pure 1-erythro-2-amino-1-phenyl-1-propanol, is isolated via solvent extraction and purification methods.
  • Diastereomeric purity is high, with reported HPLC values of approximately 97.5% for the erythro isomer.
  • Subsequent conversion steps can introduce the second amino group to yield the target diamine.

This method provides a stereoselective route with control over diastereomeric purity and is supported by detailed catalyst and reaction condition optimization.

Stereospecific Synthesis Using Chiral Precursors

An alternative strategy employs chiral starting materials or auxiliaries with known stereochemistry:

  • Utilization of chiral precursors such as enantiomerically pure 1-phenyl-1,3-propanediol or chiral amines.
  • Stereospecific transformations including alpha-halogenation of propiophenone followed by amination and catalytic hydrogenation.
  • Resolution of intermediates prior to final amination steps.
  • This approach reduces the need for resolution steps post-synthesis and can improve overall stereochemical yield.

While more complex, this method allows for tailored synthesis pathways depending on the availability of chiral building blocks.

Comparative Data Table of Preparation Methods

Method Key Steps Catalyst/Agent Conditions Yield & Purity Scale & Notes
Chiral Salt Resolution Acylation → Salt formation → Amination Chiral amines, phase transfer catalysts 60–65 °C (acylation), room temp (amination) High enantiomeric purity; selective crystallization Laboratory to pilot scale
Continuous-flow Catalytic Hydrogenation Hydrogenation of nitro-diol Raney Ni 25 °C, 10 bar H2, MeOH + 3% AcOH 93% isolated yield; 5 min reaction time Industrial scale; continuous process
Oxime Reduction with Ni-Al Catalyst Oximation → Reduction Ni-Al alloy (1.5–5.0 Al:Ni) 0–30 °C, aqueous base ~98% yield; 97.5% diastereomeric purity Batch process; scalable
Stereospecific Synthesis Alpha-halogenation → Amination → Hydrogenation Various chiral catalysts or auxiliaries Variable High stereochemical control Requires chiral precursors

Research Findings and Notes

  • The continuous-flow hydrogenation method offers significant improvements in reaction time and throughput, making it industrially attractive.
  • The nickel-aluminum catalyst system for oxime reduction provides a robust and selective reduction pathway, with detailed optimization of catalyst ratios and reaction conditions enhancing yield and purity.
  • Chiral salt resolution remains a classical and reliable method, especially when chiral amines are readily available, but may involve longer processing times and multiple purification steps.
  • Stereospecific synthesis routes depend heavily on the availability and cost of chiral precursors but can minimize racemic mixtures and simplify downstream processing.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Phenylpropane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.

    Reduction: It can be further reduced to form the corresponding amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides or ureas, respectively.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1-Phenylpropane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (1R)-1-Phenylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Biological Activity/Application Key Reference
(1R)-1-Phenylpropane-1,3-diamine Phenyl at C1, NH₂ at C1 and C3 Chiral ligand, asymmetric synthesis
N1-(Naphthalen-1-yl)propane-1,3-diamine Naphthyl at N1 Enhanced hydrophobicity
(S)-Enantiomer Dihydrochloride S-configuration at C1 Comparative enantiomeric studies
Camphor-derived diamine Camphor backbone Asymmetric catalysis
TBP (Tetrabutyl derivative) Tetrabutyl groups Anticancer (prostate cancer)
N-Cyclohexyl-dimethylamino derivative Cyclohexyl, dimethylamino groups Enzyme inhibition (ANT(2′))

Biological Activity

(1R)-1-Phenylpropane-1,3-diamine, a chiral diamine compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

(1R)-1-Phenylpropane-1,3-diamine is characterized by the following structural formula:

C9H14N2\text{C}_9\text{H}_{14}\text{N}_2

This compound features a phenyl group attached to a propane backbone with two amine functional groups at the first and third positions. Its chirality allows it to exist in two enantiomeric forms: (1R) and (1S), which may exhibit different biological activities.

The biological activity of (1R)-1-Phenylpropane-1,3-diamine is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies indicate that (1R)-1-Phenylpropane-1,3-diamine can act as an inhibitor for certain enzymes. For example, it has been shown to bind to active sites on enzymes, potentially altering their activity and impacting metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors in the body, influencing signaling pathways that are crucial for various physiological processes. This receptor binding can lead to either activation or inhibition depending on the context .

Biological Activities

Research has highlighted several key biological activities associated with (1R)-1-Phenylpropane-1,3-diamine:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to penetrate bacterial membranes effectively .
  • Anticancer Potential : Investigations into the anticancer properties of (1R)-1-Phenylpropane-1,3-diamine have shown promising results. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Study 1: Enzyme Interaction

A study conducted by Noble et al. explored the interaction of (1R)-1-Phenylpropane-1,3-diamine with dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. The compound was found to inhibit DHODH activity with an IC50 value indicating effective binding affinity. This suggests potential therapeutic applications in conditions where modulation of pyrimidine metabolism is beneficial .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of (1R)-1-Phenylpropane-1,3-diamine, researchers tested its efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli strains. The results indicated that the compound could serve as a lead for developing new antimicrobial agents .

Comparative Analysis of Related Compounds

To better understand the unique properties of (1R)-1-Phenylpropane-1,3-diamine, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
(1S)-1-Phenylpropane-1,3-diamineC9H14N2Enantiomeric form with potentially different biological activity
2-AminoethylbenzeneC8H11NLacks propane chain; primarily used in dye synthesis
4-AminobenzylamineC7H10N2Contains amino group on benzene ring; used in pharmaceuticals
BenzeneethanamineC8H11NSimilar amine structure; used in organic synthesis

This table illustrates how (1R)-1-Phenylpropane-1,3-diamine's dual amine functionality combined with chirality enhances its versatility compared to other compounds.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of (1R)-1-Phenylpropane-1,3-diamine?

  • Methodological Answer : A factorial design approach can systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal reaction conditions . For example, varying phosphorus halide catalysts (e.g., P,P-dichlorophenylphosphine) in refluxing toluene, as demonstrated in analogous diamine syntheses, allows isolation of intermediates and yield optimization . Include control groups (e.g., traditional vs. novel catalysts) and pretest/post-test comparisons to validate reproducibility .

Q. How can spectroscopic techniques distinguish enantiomeric purity in (1R)-1-Phenylpropane-1,3-diamine?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy to confirm stereochemical integrity. For example, monitor the retention time and optical activity of the (1R) enantiomer against a racemic mixture. Advanced nuclear magnetic resonance (NMR) protocols, such as NOESY, can resolve spatial proximity of protons to validate the R-configuration .

Q. What foundational steps ensure reliable characterization of amine intermediates in diamine synthesis?

  • Methodological Answer : Implement a tiered analytical workflow:

Elemental Analysis : Confirm empirical formula (C9_9H14_{14}N2_2).

Mass Spectrometry : Validate molecular weight (150.22 g/mol) and fragmentation patterns.

FT-IR : Identify primary/secondary amine N-H stretches (3300–3500 cm1^{-1}) and aromatic C-H bonds .

Advanced Research Questions

Q. How do computational methods resolve contradictory data in the reaction mechanism of (1R)-1-Phenylpropane-1,3-diamine formation?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediate stability. For instance, conflicting kinetic data on enantioselectivity might arise from solvent effects or catalyst-substrate π-π interactions. COMSOL Multiphysics simulations can predict solvent polarity impacts on reaction pathways, reconciling experimental vs. theoretical results .

Q. What interdisciplinary approaches enhance understanding of diamine reactivity in heterogeneous catalysis?

  • Methodological Answer : Integrate surface science (e.g., XPS, TEM) to study catalyst adsorption/desorption dynamics. For example, probe silica-supported palladium catalysts with in situ DRIFTS to track amine coordination modes. Pair with molecular dynamics (MD) simulations to map surface diffusion barriers .

Q. How can researchers address epistemological biases when interpreting diamine bioactivity data?

  • Methodological Answer : Adopt a dual ontological framework:

  • Positivist : Validate bioactivity (e.g., enzyme inhibition) through dose-response assays and statistical rigor (p < 0.05).
  • Constructivist : Contextualize results using qualitative case studies (e.g., cell-line variability) to identify overlooked variables .

Q. What advanced separation techniques improve enantiomeric resolution of (1R)-1-Phenylpropane-1,3-diamine?

  • Methodological Answer : Utilize membrane-based chiral separations (e.g., cellulose triacetate membranes) under countercurrent chromatography. Optimize parameters like pH (8–10) and flow rate to enhance selectivity, as detailed in CRDC subclass RDF2050104 .

Tables for Key Methodological Comparisons

Technique Application Key Parameter Reference
Chiral HPLCEnantiomeric purityRetention time, CD correlation
DFT SimulationsReaction mechanism validationGibbs free energy (ΔG‡)
Factorial DesignSynthesis optimizationVariable interaction effects
In situ DRIFTSCatalyst surface analysisAdsorption band intensity

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